molecular formula C13H9N3O3S B11773684 4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine

4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine

Cat. No.: B11773684
M. Wt: 287.30 g/mol
InChI Key: IHGFTHNKUSUCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings. The presence of a nitrophenyl group adds to its complexity and potential reactivity. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan and nitrophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrophenylfuran-2-carbaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and furan rings can interact with various biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a bromophenyl group instead of a nitrophenyl group.

    4-(5-Nitrophenylfur-2-yl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.

    N-(4-(4-Nitrophenylsulfonyl)benzamide): Features a sulfonyl group instead of a thiazole ring.

Uniqueness

4-(5-(4-Nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of its furan and thiazole rings with a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H9N3O3S/c14-13-15-10(7-20-13)12-6-5-11(19-12)8-1-3-9(4-2-8)16(17)18/h1-7H,(H2,14,15)

InChI Key

IHGFTHNKUSUCIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.